molecular formula C23H20N2O4S B2440362 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-98-8

4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2440362
CAS RN: 898435-98-8
M. Wt: 420.48
InChI Key: QHBNHHYVDNEIGG-UHFFFAOYSA-N
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Description

The compound “4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule. It is related to a class of compounds known as pyrroloquinolines . These compounds have been studied for their potential as inhibitors of blood coagulation factors Xa and XIa .


Synthesis Analysis

The synthesis of related compounds involves a two-stage method. The reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gives the corresponding hydrazinocarbothioamides. The reaction of the latter with DMAD leads to the target molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described in the Synthesis Analysis section. The reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gives the corresponding hydrazinocarbothioamides. The reaction of the latter with DMAD leads to the target molecules .

Scientific Research Applications

Oxidation Studies

The compound has been investigated in terms of its oxidation behavior. For instance, a study explored the oxidation of 4-oxo-4-phenyl butanoic acid (a related compound) by Tripropylammonium fluorochromate (TriPAFC) in acetic acid-water medium. The reaction was found to be first order with respect to [TriPAFC], [4-oxo acid], and [H+]. The stoichiometry revealed that 1 mol of TriPAFC reacts with 1 mol of 4-oxo-4-phenyl butanoic acid. This research contributes to our understanding of the compound’s reactivity and potential applications .

Anti-HIV Integrase Evaluation

Structurally related compounds have been designed and synthesized for their anti-HIV integrase activity. While not directly studying the compound , this research highlights the potential of similar derivatives. Specifically, a series of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acids were evaluated for their anti-HIV integrase properties. This underscores the relevance of investigating the compound’s antiviral potential .

Biological Activities

Pyrazolines, a class of compounds structurally related to the target compound, have demonstrated various biological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, and anticonvulsant effects. Additionally, pyrazolines exhibit antioxidant and antitumor properties. While this information is not specific to the compound itself, it suggests potential avenues for further exploration .

Mechanism-Based Approaches

Studies on related compounds have explored their mechanisms of action. For instance, investigations into 1,3,4-oxadiazole derivatives revealed their ability to induce apoptosis. Although not directly about our compound, understanding such mechanisms can inform its potential applications .

Future Directions

The development of dual inhibitors as new generation anticoagulants is an urgent problem. Research shows that blood clotting factors are involved in thrombotic processes. Among them, factor Xa occupies a key position in the blood coagulation cascade. Another coagulation factor, XIa, is also a promising target because its inhibition can suppress thrombosis with a limited contribution to normal hemostasis .

Mechanism of Action

Mode of Action

Based on its structural similarity to other quinazoline-based compounds, it may act as an inhibitor of certain enzymes or receptors .

Biochemical Pathways

Without specific knowledge of the compound’s target, it’s challenging to determine the exact biochemical pathways it affects. Quinazoline derivatives have been found to interact with various pathways, including those involved in cell signaling, apoptosis, and cell cycle regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific data on its pharmacokinetics and pharmacodynamics, it’s difficult to predict how these factors might impact its action .

properties

IUPAC Name

11-oxo-N-(4-phenoxyphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-22-11-6-16-14-21(15-17-12-13-25(22)23(16)17)30(27,28)24-18-7-9-20(10-8-18)29-19-4-2-1-3-5-19/h1-5,7-10,14-15,24H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBNHHYVDNEIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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